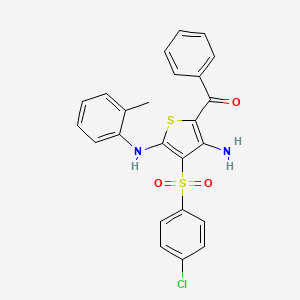

(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone

説明

特性

IUPAC Name |

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S2/c1-15-7-5-6-10-19(15)27-24-23(32(29,30)18-13-11-17(25)12-14-18)20(26)22(31-24)21(28)16-8-3-2-4-9-16/h2-14,27H,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWCLYHFPSDTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone , identified by its CAS number 1115322-99-0, is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups, including an amino group, a sulfonyl group, and a thiophene ring, which contribute to its diverse biological activities.

- Molecular Formula : CHClNOS

- Molecular Weight : 497.0 g/mol

- Structure : The compound contains a thiophene ring and various aromatic substituents that may enhance its interaction with biological targets and influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

-

Mechanism of Action :

- Inhibition of protein kinases involved in cell signaling pathways.

- Induction of apoptosis in cancer cells through activation of caspases.

-

Case Studies :

- A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC values in the low micromolar range.

Anti-inflammatory Effects

The compound's sulfonamide functionality suggests potential anti-inflammatory properties. Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

-

In Vitro Studies :

- In cultured macrophages, the compound reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).

-

Animal Models :

- In rodent models of inflammation, administration of the compound resulted in significant reductions in edema and pain response, supporting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of protein kinases | |

| Induction of apoptosis | ||

| Anti-inflammatory | Inhibition of COX-2 | |

| Reduction of pro-inflammatory cytokines |

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods involving retrosynthetic analysis. Key steps include:

- Formation of the Thiophene Ring : Utilizing starting materials that contain sulfur to construct the thiophene moiety.

- Introduction of Functional Groups : Sequential reactions to introduce amino and sulfonyl groups while ensuring high yields and purity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Key Observations:

- Sulfonyl vs.

- Amino Group Positioning: The o-tolylamino group in the target compound may sterically hinder interactions compared to the para-substituted anilino group in , affecting binding affinity in biological systems .

- Triazole vs.

Physicochemical and Electronic Properties

Computational analysis using tools like Multiwfn () provides insights into electronic properties:

- Electrostatic Potential: The sulfonyl group in the target compound creates a strong electron-deficient region, enhancing reactivity toward nucleophilic agents compared to the benzothiazole analog .

- Hydrogen Bonding: The amino and sulfonyl groups enable dual hydrogen-bond donor/acceptor interactions, a feature absent in ’s nitro-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。